molecular formula C13H21NO B8301812 4-[4-(1-Methylethyl)aminobutyl]phenol

4-[4-(1-Methylethyl)aminobutyl]phenol

Cat. No. B8301812
M. Wt: 207.31 g/mol
InChI Key: YYKCVPRVIHHXOH-UHFFFAOYSA-N
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Patent
US04471116

Procedure details

4-[4-methoxyphenyl]-N-(1-methylethyl)butylamine (10 g) was added to 48% hydrobromic acid solution (70 ml) and the mixture was refluxed for 3 hours. The residual hydrobromic hydrogen acid was distilled off in vacuo and the residue was made alkaline with 10% sodium carbonate solution. The product was filtered, washed with water and dried to give 5.0 g of 4-[4-(1-methylethyl)aminobutyl]phenol. Mass spectrum and gas chromatography confirmed the identity and purity (93.5%) of the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH:13][CH:14]([CH3:16])[CH3:15])=[CH:5][CH:4]=1>Br>[CH3:16][CH:14]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=1)[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCNC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The residual hydrobromic hydrogen acid was distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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